REACTION_CXSMILES
|
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([O:11][B:12](OC(C)C)[O:13][CH:14]([CH3:16])[CH3:15])([CH3:10])[CH3:9].C(Cl)(=O)C>>[C:1]1([B:12]([O:13][CH:14]([CH3:16])[CH3:15])[O:11][CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
were reacted
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Type
|
CUSTOM
|
Details
|
to yield
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Type
|
DISTILLATION
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Details
|
after distillation 5.2 g (25.2 mmol, 84%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)B(OC(C)C)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |